(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol

Lipophilicity logP Solubility

Researchers face solubility issues with lipophilic benzimidazole intermediates. This compound (logP 0.25) is the ideal hydrophilic scaffold for fragment-based drug discovery. • Direct oxidative conversion to bioreductive prodrug core, eliminating multi-step synthesis. • Uniform ≥98% purity across vendors ensures batch-to-batch consistency for GLP validation. • 4,7-regioisomer reduces cross-reactivity, streamlining hit-to-lead progression for P2X3 antagonists.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 103151-22-0
Cat. No. B3318860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol
CAS103151-22-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)N=C(N2)CO
InChIInChI=1S/C10H12N2O3/c1-14-6-3-4-7(15-2)10-9(6)11-8(5-13)12-10/h3-4,13H,5H2,1-2H3,(H,11,12)
InChIKeyKDSNURLLTUKKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol: A Key Benzimidazole Building Block


(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol (CAS 103151-22-0) is a benzimidazole derivative bearing methoxy groups at the 4- and 7-positions and a reactive hydroxymethyl group at the 2-position . This substitution pattern confers a distinctive set of physicochemical properties—including low lipophilicity, multiple hydrogen-bond donor/acceptor sites, and a versatile synthetic handle—that render the compound uniquely valuable as an intermediate for the synthesis of bioactive benzimidazole-4,7-diones and fused heterocyclic scaffolds . Its structural design aligns with modern medicinal chemistry criteria for fragment-like and lead-like molecules.

Low-lipophilicity benzimidazole scaffold for fragment-like lead discovery
Versatile 2-hydroxymethyl handle enables direct oxidative diversification
4,7-Dimethoxy substitution supports selectivity-driven SAR studies

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol: Unique Advantages over Analogs


The introduction of a 2-hydroxymethyl group onto the 4,7-dimethoxybenzimidazole core dramatically alters the compound’s physicochemical profile relative to its closest structural neighbours, including 4,7-dimethoxy-1H-benzimidazole and 4,7-dimethoxy-2-methyl-1H-benzimidazole. Small changes to the benzimidazole 2-position are known to significantly impact key drug-like properties such as lipophilicity and hydrogen-bonding capacity . The consequence is that in-silico predictions, assay results, and pharmacokinetic behaviour cannot be simply extrapolated from the nearest analog—making direct procurement of the specific 2-hydroxymethyl derivative critical for reproducible research.

2-Methyl analog exhibits markedly higher lipophilicity, altering solubility and assay behaviour compared to the hydroxymethyl target.
Hydrogen-bond donor/acceptor count differs from unsubstituted or 2-methyl analogs, potentially changing target binding and crystal packing.
Access to benzimidazole-4,7-dione core requires multi-step functionalization with nearest analogs, whereas the target enables single-step oxidation.

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol: Differentiating from Analogs


Lower Lipophilicity vs. 2-Methyl Benzimidazole Analog

The target compound exhibits a calculated logP of 0.25, compared to 0.94 for 4,7-dimethoxy-1H-benzo[d]imidazole (CAS 7711-50-4) and approximately 1.8 for 4,7-dimethoxy-2-methyl-1H-benzimidazole (CAS 99922-32-4) . The >7-fold reduction in logP relative to the 2-methyl analog indicates significantly higher aqueous solubility, a critical advantage for early-stage drug discovery where solubility-limited absorption is a frequent point of failure.

Lipophilicity
Reported comparison
logP 0.25 (target) vs 1.8 (2-methyl analog) — 7.2-fold lower
Supports higher aqueous solubility for early-stage assays
Calculated values from supplier data; experimental verification recommended
Lipophilicity logP Solubility

Enhanced Hydrogen-Bond Donor/Acceptor Profile

The target compound provides 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, compared to 1 donor and 3 acceptors for 4,7-dimethoxy-1H-benzo[d]imidazole . The additional hydroxymethyl group not only adds one extra donor and acceptor but also introduces a free-rotating polar substituent, which can form key directional interactions with protein targets or crystal-engineered frameworks.

H-Bond Profile
Reported comparison
HBD 2 / HBA 4 vs HBD 1 / HBA 3 (unsubstituted analog)
Better alignment with drug-likeness filters (Lipinski, Veber)
Hydrogen Bonding Pharmacophore Drug-Likeness

One-Step Oxidation to Benzimidazole-4,7-diones

4,7-Dimethoxybenzimidazoles bearing a 2-hydroxymethyl group can be oxidized directly to the corresponding benzimidazole-4,7-diones, which constitute a class of bioreductive antitumor agents that show equipotent or superior activity to mitomycin C against human lymphoblastic leukemia cells [1]. Analogs lacking the 2-substituent or bearing a simple methyl group require additional synthetic steps to install the required redox-active moiety, lowering overall yield and increasing cost.

Synthetic Utility
Class-level inference
Direct oxidation to benzimidazole-4,7-dione (65–92% yield) vs multi-step routes (40–60% overall) for analogs
Facilitates synthesis of antitumor research dione compounds
Yields from analogous transformations; actual yields may vary
Synthetic Utility Benzimidazole-4,7-dione Anticancer

Consistent High Purity for Reproducible Research

Multiple independent suppliers consistently specify ≥98% purity for (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol, as confirmed by Fluorochem, CymitQuimica, and Leyan . This level of purity is critical for applications requiring high batch-to-batch consistency, such as reaction optimisation, impurity profiling, and preparation of certified reference standards for quantitative analysis.

Purity
Reported vendor data
≥98% (multiple vendor-verified)
Reduces side reactions and analytical interference
Purity Quality Control Reproducibility

4,7-Dimethoxy Configuration Enhances Selectivity

The majority of biologically active benzimidazoles are substituted at the 5(6)-position; the 4,7-disubstitution pattern is relatively rare and has been exploited for the development of selective P2X3 receptor antagonists and other target-specific agents with reduced cross-reactivity [1]. By contrast, the more common 5,6-dimethoxy analogs frequently interact with a broader panel of kinases and receptors, increasing the risk of polypharmacology.

Selectivity Context
Class-level inference
4,7-Dimethoxy orientation linked to narrower target engagement vs 5,6-dimethoxy analogs
May support selectivity-focused SAR studies
Selectivity advantage inferred from patent literature; quantitative index not available
Regioselectivity Selectivity SAR

(4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol: Key Application Scenarios


Fragment-Based Lead Discovery

The compound's exceptionally low logP (0.25) and dual hydrogen-bond donor/acceptor profile make it an ideal starting point for fragment-based drug discovery (FBDD) programs targeting soluble protein pockets. Medicinal chemists can prioritise this scaffold over more lipophilic benzimidazole analogs to avoid solubility-related attrition in enzymatic and cellular assays, as established in the logP comparison evidence .

Synthesis of Benzimidazole-4,7-dione Anticancer Agents

The 2-hydroxymethyl group permits direct oxidative conversion to the benzimidazole-4,7-dione pharmacophore, a core found in bioreductive prodrugs with proven antiproliferative activity. This single-step transformation replaces multi-step sequences required for unmethylated or 2-methyl analogs, accelerating SAR campaigns and reducing material costs .

QC Reference Standard Preparation

The uniformly high purity (98%) documented across multiple vendors ensures that batches of (4,7-Dimethoxy-1H-benzo[d]imidazol-2-yl)methanol can serve as reliable reference standards for HPLC/UPLC method validation, impurity profiling, and GLP compliance studies. This level of consistency is superior to many in-class building blocks that exhibit batch-to-batch variability in the 95–97% range .

Selective P2X3 Antagonist Development

The 4,7-dimethoxy orientation provides a structurally differentiated scaffold that has been used in patent literature to design selective P2X3 receptor antagonists. Starting from this regioisomer reduces the probability of cross-reactivity with kinases and GPCRs commonly targeted by 5,6-disubstituted benzimidazoles, thereby streamlining hit-to-lead progression [1].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery
Low logP & multiple H-bond sites
Solubility and binding in fragment screens
Benzimidazole-4,7-dione Antitumor Research
Direct oxidative dione conversion
Yield and purity of dione products
QC Reference Standard
High vendor-verified purity
Batch consistency and impurity profiling
Selective P2X3 Antagonist Development
4,7-Dimethoxy regioisomer scaffold
Target selectivity over common off-targets
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